molecular formula C13H15NO2 B8702180 4-Butyl-2-phenyloxazol-5(4H)-one CAS No. 90656-90-9

4-Butyl-2-phenyloxazol-5(4H)-one

Cat. No.: B8702180
CAS No.: 90656-90-9
M. Wt: 217.26 g/mol
InChI Key: NFZJMYJTJRKBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4-butyl-5(4H)-oxazolone is a heterocyclic compound that belongs to the oxazolone family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with butylamine, followed by cyclization with an appropriate reagent such as acetic anhydride. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.

    Substitution: The phenyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl or butyl groups.

Scientific Research Applications

4-Butyl-2-phenyloxazol-5(4H)-one has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Butyl-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Butyl-2-phenyloxazol-5(4H)-one can be compared with other oxazolone derivatives, such as:

  • 2-phenyl-4-methyl-5(4H)-oxazolone
  • 2-phenyl-4-ethyl-5(4H)-oxazolone
  • 2-phenyl-4-propyl-5(4H)-oxazolone

These compounds share a similar core structure but differ in the substituents attached to the oxazolone ring

Properties

CAS No.

90656-90-9

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-butyl-2-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C13H15NO2/c1-2-3-9-11-13(15)16-12(14-11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3

InChI Key

NFZJMYJTJRKBGU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(Benzoyl)-D,L-norleucine (40 g., 170 mmole) is taken into 300 ml. of tetrahydrofuran with stirring in an ice bath. To this is added dropwise dicyclohexylcarbodiimide (38.52 g., 187 mmole) in tetrahydrofuran (195 ml.). After 15 minutes the bath is removed and the reaction is allowed to run overnight. The dicyclohexylurea is filtered off and the filtrate is concentrated to dryness. The crude product (31.7 g.) is purified on silica gel in hexane:ether (2:1) to give 2-phenyl-4-butyl-5(4H)-oxazolone. This product crystallizes neat when refrigerated.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
38.52 g
Type
reactant
Reaction Step Two
Quantity
195 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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